N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide, commonly known as Benzylbutylnitrosamine (BBN), is a chemical compound that has been widely used in scientific research to induce bladder cancer in laboratory animals. BBN was first synthesized in the 1960s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The exact mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide in inducing bladder cancer is not fully understood. However, it is believed that this compound acts as a DNA-damaging agent and induces mutations in the bladder epithelial cells. The mutations lead to the formation of cancerous cells and the development of bladder cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and inflammation in the bladder epithelial cells. The compound also alters the expression of genes involved in the regulation of cell proliferation and apoptosis. This compound-induced bladder cancer in laboratory animals closely mimics the human disease and can be used to study the biochemical and physiological effects of bladder cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide-induced bladder cancer in laboratory animals is a widely used model for studying the pathogenesis and treatment of human bladder cancer. The advantages of using this compound include its relatively simple synthesis, low cost, and ability to closely mimic the human disease. However, the limitations of using this compound include its toxicity and potential carcinogenicity, which require strict safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide in scientific research. One area of research is the development of new drugs for the treatment of bladder cancer. This compound-induced bladder cancer in laboratory animals can be used to test the efficacy of new drugs in treating the disease. Another area of research is the identification of biomarkers for the early detection of bladder cancer. This compound-induced bladder cancer in laboratory animals can be used to study the changes in gene expression and protein levels that occur during the development of the disease. Finally, this compound-induced bladder cancer in laboratory animals can be used to study the role of environmental factors in the development of bladder cancer, such as exposure to carcinogens in the workplace or in the environment.
Synthesemethoden
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide can be synthesized by reacting benzylamine with butyronitrile in the presence of nitrous acid. The resulting compound is then purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and inexpensive, making it an ideal compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide has been extensively used in scientific research to induce bladder cancer in laboratory animals. The compound is administered orally or through the drinking water of animals, and the animals are monitored for the development of bladder cancer. This compound-induced bladder cancer is a widely used model for studying the pathogenesis and treatment of human bladder cancer.
Eigenschaften
IUPAC Name |
N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-6-21(26)22-17-9-10-19-18(13-17)23-20-15-24(11-12-25(19)20)14-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHUCXBWCBDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.